molecular formula C8H9NO2S B13070915 3-(Dimethyl-1,3-thiazol-5-YL)-3-oxopropanal

3-(Dimethyl-1,3-thiazol-5-YL)-3-oxopropanal

Cat. No.: B13070915
M. Wt: 183.23 g/mol
InChI Key: QWVUEESDXFGTML-UHFFFAOYSA-N
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Description

3-(Dimethyl-1,3-thiazol-5-yl)-3-oxopropanal (CAS 1342856-16-9) is a high-value chemical building block for advanced research and development. This compound, with a molecular formula of C 8 H 9 NO 2 S and a molecular weight of 183.23 g/mol, features a 1,3-thiazole core, a privileged structure in medicinal chemistry known for its diverse biological activities . The molecule's structure incorporates both an electron-deficient thiazole heterocycle and a reactive 3-oxopropanal side chain, making it a versatile synthon for the construction of more complex molecules. The primary research value of this compound lies in its application as a key intermediate in the synthesis of novel bioactive molecules. The thiazole moiety is a common feature in compounds with demonstrated antimicrobial, antitumor, anti-inflammatory, and anticonvulsant properties . Its mechanism of action in research settings is typically derived from its role as a precursor; the functional groups allow for further chemical modifications, such as the formation of hydrazones, heterocyclic fused systems, or other derivatives that can be screened for various pharmacological activities . Researchers utilize this building block to create compound libraries for high-throughput screening against therapeutic targets, particularly in the quest for new antibacterial and anticancer agents . This product is supplied for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human use. It requires cold-chain transportation to ensure stability and is handled according to standard laboratory safety protocols.

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

3-(2,4-dimethyl-1,3-thiazol-5-yl)-3-oxopropanal

InChI

InChI=1S/C8H9NO2S/c1-5-8(7(11)3-4-10)12-6(2)9-5/h4H,3H2,1-2H3

InChI Key

QWVUEESDXFGTML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)CC=O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thioamides with α-Haloketones

  • A widely used method involves the Hantzsch thiazole synthesis , where a thioamide reacts with an α-haloketone such as 3-chloro-2,4-pentanedione in refluxing ethanol with catalytic triethylamine.
  • For example, Bondock et al. reported synthesis of 5-acetylthiazoles via this approach, which can be adapted for dimethyl-substituted thiazoles by using appropriate thioamide precursors bearing methyl substituents on the nitrogen or carbon atoms of the thiazole ring.
  • Reaction conditions: reflux in ethanol, catalytic triethylamine, reaction times typically several hours, yields often moderate to good (60–80%).

From Dithiocarbamates

  • Cyclocondensation of ammonium dithiocarbamate salts with α-haloketones like 3-chloro-2,4-pentanedione affords 5-acetyl-2-mercapto-4-methylthiazoles, which can be further functionalized.
  • Potassium salts of dithiocarbamates heated with α-haloketones in ethanol yield substituted thiazoline derivatives, which upon oxidation or rearrangement can yield thiazoles.
  • This method provides good yields (~75%) and allows introduction of methyl groups on the thiazole ring.

Advanced Synthetic Approaches and High-Pressure Methods

  • Recent studies have demonstrated the use of high-pressure Q-tube reactors to enhance cyclocondensation efficiency of 3-oxopropanal derivatives with ketone precursors.
  • For example, ammonium acetate-mediated cyclocondensation between 3-oxo-2-arylhydrazonopropanals and cyclic ketones under high pressure (165 °C, 30 min) yields cyclized thiazole-containing compounds with high atom economy and excellent yields (85–98%).
  • This method surpasses conventional heating and microwave irradiation in terms of yield and reaction time.
  • The high-pressure method also allows gram-scale synthesis with ease of workup.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Conditions Yield Range (%) Notes
Thiazole ring formation Hantzsch reaction (thioamide + α-haloketone) Thioamide, 3-chloro-2,4-pentanedione, EtOH reflux, triethylamine catalyst 60–80 Classic, reliable method
Dithiocarbamate cyclocondensation Ammonium dithiocarbamate, α-haloketone, EtOH reflux ~75 Allows methyl substitution
Enaminone intermediate formation DMFDMA + methyl ketone Reflux in xylene/toluene or microwave irradiation 65–90 Microwave reduces reaction time
Arylhydrazone formation Enaminone + aryldiazonium salt EtOH, sodium acetate buffer, room temp stirring High Precursor to hydrazonopropanals
Cyclocondensation (advanced) High-pressure Q-tube reactor 3-oxopropanal + cyclic ketone, NH4OAc, AcOH, 165 °C, 30 min 85–98 Superior yields, scalable

Research Findings and Practical Considerations

  • The use of DMFDMA is critical for efficient formation of enaminone intermediates, which are versatile for further functionalization.
  • Microwave-assisted synthesis drastically reduces reaction times for enaminone formation without compromising yields.
  • High-pressure Q-tube reactors enable rapid and high-yielding cyclocondensation, expanding the synthetic utility of 3-oxopropanal derivatives.
  • The choice of solvent and catalyst impacts yield and purity; ethanol and triethylamine are commonly preferred for thiazole ring formation.
  • Substituent effects on the thiazole ring influence reactivity; electron-donating methyl groups stabilize intermediates and improve yields.
  • The combined approach of classical and modern techniques offers a robust platform for preparing this compound and analogs.

Chemical Reactions Analysis

Thiazole compounds, including 3-(Dimethyl-1,3-thiazol-5-YL)-3-oxopropanal, participate in various chemical reactions. They can undergo photochemical reactions in the presence of sensitizers like methylene blue, leading to products such as dimethyl oxalate and several benzimidazole derivatives. Thiazole derivatives also react with copper (II) nitrate to form dimeric complexes. These reactions indicate the compound’s potential reactivity under similar conditions.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The 4-chlorophenyl group in CAS 339279-40-2 enhances lipophilicity and may improve membrane permeability compared to dimethyl substituents .
  • Bioactive Moieties : Hydrazine-carbothioamide () and triazole-thiadiazole systems () introduce hydrogen-bonding sites, critical for target binding.
  • Synthetic Flexibility : Thiazole cores are often functionalized via nucleophilic substitution or condensation reactions, enabling diverse pharmacological profiles .

Table 2: Comparative Physicochemical Data

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Biological Activity
3-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-oxopropanal O-methyloxime C₁₃H₁₁ClN₂O₂S 294.76 457.0 1.3 Research building block
2-Chloro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one C₆H₅ClNOS 178.63 Not reported Not reported Intermediate for drug synthesis
(2E)-Hydrazine-carbothioamide derivative () C₁₃H₁₄N₆S₂ 318.43 Not reported Not reported Antiviral, anticancer
Triazolo-thiadiazole () C₁₄H₁₁N₅O₂S₂ 353.41 Not reported Not reported Antifungal (via 14-α-demethylase inhibition)

Key Observations :

  • Molecular Weight and Solubility: Smaller molecules like 2-chloro-1-(4-methyl-thiazol-5-yl)ethanone (178.63 g/mol) may exhibit better solubility than bulkier derivatives (e.g., 294.76 g/mol for CAS 339279-40-2).
  • Bioactivity Correlations : Antifungal activity in triazolo-thiadiazoles is linked to enzyme inhibition, while hydrazine-carbothioamide derivatives target viral proteases or DNA repair pathways .

Functional Group Impact on Activity

  • Chloro Substituents () : Increase electrophilicity, facilitating covalent interactions with biological nucleophiles (e.g., cysteine residues).
  • Piperazine Moieties () : Improve water solubility and CNS penetration, critical for histamine H3 receptor targeting .

Biological Activity

3-(Dimethyl-1,3-thiazol-5-YL)-3-oxopropanal is a thiazole-containing compound that has garnered attention for its diverse biological activities. This article examines its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with dimethyl groups at the 1 and 3 positions, along with a ketone functional group. Its molecular formula is C6H8N2OSC_6H_8N_2OS. The unique structure contributes to its reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Biological Activities

Research indicates that compounds containing thiazole rings exhibit a variety of biological activities, including:

  • Antimicrobial Activity : this compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions within the microorganisms.
  • Antifungal Properties : Similar thiazole derivatives have shown antifungal effects, suggesting that this compound may also inhibit fungal growth through similar mechanisms.
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. Its mechanism could involve the induction of apoptosis in cancer cells and inhibition of tumor growth pathways.

The biological activity of this compound is primarily mediated through its interaction with various biological macromolecules:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival and proliferation.
  • Interaction with Proteins : It can bind to proteins, altering their function and potentially leading to cell death in cancerous cells.
  • Oxidative Stress Induction : The compound may induce oxidative stress within cells, contributing to its antimicrobial and anticancer effects.

Comparative Analysis with Similar Compounds

The following table summarizes the properties of this compound compared to related thiazole compounds:

Compound NameStructureKey Features
3-(Dimethyl-1,3-thiazol-4-YL)-3-oxopropanal StructureSimilar thiazole ring; different substitution pattern.
Thiamine (Vitamin B1) StructureContains a thiazole ring; essential nutrient with various biological roles.
Thiazole Derivatives StructureKnown for antioxidant properties; potential in drug development.

Case Studies

Recent studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy Study : A study assessed the antibacterial activity against various bacterial strains using disc diffusion methods. Results indicated significant zones of inhibition, particularly against Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Assessment : In vitro tests using human cancer cell lines (e.g., HCT-116) demonstrated that the compound reduced cell viability significantly, suggesting potential as an anticancer agent. The IC50 values obtained were comparable to known chemotherapeutics .

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